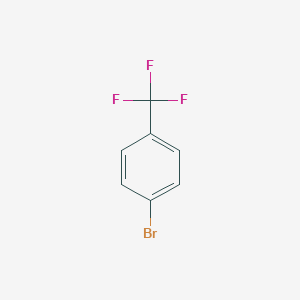

4-Bromobenzotrifluoride

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-bromo-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3/c8-6-3-1-5(2-4-6)7(9,10)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLQSXGGDTHANLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059950 | |

| Record name | Benzene, 1-bromo-4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with an aromatic odor; [Alfa Aesar MSDS] | |

| Record name | 4-Bromobenzotrifluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20002 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

402-43-7 | |

| Record name | 1-Bromo-4-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=402-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-bromo-4-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000402437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-bromo-4-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-bromo-4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-α,α,α-trifluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.313 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Bromobenzotrifluoride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q96KAT73BD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Significance of Halogenated Arenes in Synthetic Methodologies

Halogenated arenes, or aryl halides, are fundamental building blocks in modern organic synthesis. Their significance lies in the reactivity of the carbon-halogen bond, which serves as a versatile handle for constructing complex molecular architectures. lookchem.comfishersci.com These compounds are pivotal substrates in a multitude of cross-coupling reactions, including the Nobel Prize-winning Suzuki-Miyaura, Heck, and Negishi reactions. fishersci.comguidechem.comaksci.com These transition-metal-catalyzed methods allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds, which are crucial for assembling the core structures of numerous valuable molecules. fishersci.comdoi.org The ability to selectively functionalize aromatic rings through their halogen substituents has made halogenated arenes indispensable intermediates in the pharmaceutical, agrochemical, and materials science industries. lookchem.comdoi.orgchemicalbook.com Research continues to focus on developing more efficient and selective methods for their use, highlighting their enduring importance in synthetic chemistry. chemimpex.com

Evolution of Research Perspectives on Aryl Trifluoromethyl Compounds

The introduction of the trifluoromethyl (–CF3) group into aromatic systems has become a cornerstone of modern medicinal chemistry. chemicalbook.comchemicalbook.com Initially explored in the mid-20th century, the trifluoromethyl group is recognized for its unique electronic properties and steric profile. nih.gov It is a strong electron-withdrawing group and is often used as a bioisostere for methyl or chloro groups, meaning it can replace them without significantly altering molecular size, yet drastically changing electronic and metabolic properties. nih.gov

The evolution of research has been driven by the profound impact the –CF3 group has on a molecule's pharmacokinetic and pharmacodynamic profile. Its inclusion can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to biological targets through favorable electrostatic interactions, and improve membrane permeability and bioavailability. chemicalbook.com This has led to the development of numerous successful drugs containing the aryl trifluoromethyl motif, such as the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory celecoxib (B62257) (Celebrex). nih.gov The field has advanced from challenging, indirect methods of trifluoromethylation to more direct and versatile catalytic strategies, broadening the accessibility and application of these valuable compounds. chemicalbook.comchemicalbook.com

Current Research Landscape of 4 Bromobenzotrifluoride Within Fluorinated Organic Chemistry

Electrochemical Synthetic Approaches to this compound Scaffolds

Synthetic organic electrochemistry has emerged as a powerful and sustainable alternative to traditional chemical methods, often obviating the need for harsh reagents, high temperatures, and pressures by using electricity to drive oxidation and reduction processes. beilstein-journals.org This approach allows for precise control over reaction selectivity by adjusting voltage or current, making it an increasingly attractive method for constructing complex molecules. beilstein-journals.orgresearchgate.net

The formation of carbon-phosphorus (C–P) bonds is essential for creating a diverse range of organophosphorus compounds, which have significant applications in materials science, medicinal chemistry, and as ligands in catalysis. beilstein-journals.orgrsc.org Electrochemical methods provide a green and efficient route for C–P bond formation, avoiding the use of stoichiometric oxidants or reductants. beilstein-journals.orgnih.gov

Recent research has demonstrated the electrochemical synthesis of arylphosphonates through the cross-coupling of arenes with trialkyl phosphites. beilstein-journals.org In these systems, an electrochemical flow cell utilizing a carbon anode and a platinum cathode can effectively generate arylphosphonates with good to excellent yields. beilstein-journals.org The reaction is believed to proceed via the anodic oxidation of the trialkyl phosphite. researchgate.net

Another innovative approach involves the electrochemical coupling of aryl halides, such as this compound, with various phosphorus-containing nucleophiles like diphenylphosphine (B32561) oxides or dialkyl phosphites. beilstein-journals.org For instance, the electrosynthesis of phenanthridine-based diarylphosphine oxides has been achieved using a manganese catalytic system with a carbon anode and platinum cathode in an undivided cell. beilstein-journals.org While direct electrochemical C-P coupling on this compound is an area of ongoing research, the established methods for other aryl halides lay a clear pathway. These reactions often utilize nickel catalysts in combination with electrochemical setups to facilitate the coupling of aryl bromides with reagents like alkyl H-phenylphosphinates. researchgate.net The mechanism typically involves the electrochemically generated low-valent nickel species that undergoes oxidative addition with the aryl halide, followed by reaction with the phosphorus nucleophile and reductive elimination to form the C-P bond.

The aniline (B41778) motif is a ubiquitous feature in pharmaceuticals and natural products, making the formation of carbon-nitrogen (C–N) bonds a transformation of high strategic importance. nih.gov While traditional methods like the Buchwald-Hartwig and Ullmann couplings are widely used, they often require strong bases and elevated temperatures. nih.gov Electrocatalytic strategies, particularly those using nickel, have provided a milder and more versatile alternative for the amination of aryl halides. nih.govacs.org

The electrochemically driven, nickel-catalyzed amination (e-amination) of aryl halides like this compound has been shown to be highly effective for a broad range of amine nucleophiles. nih.govacs.orgacs.orgnih.gov The mechanism hinges on the challenge of enabling a low-valent nickel catalyst to favor oxidative addition with the aryl halide, while simultaneously having a high-valent nickel species available to facilitate the C-N bond-forming reductive elimination. nih.gov Electrochemistry elegantly solves this by controlling the redox state of the nickel catalyst.

In a typical setup, a constant current is applied in a cell containing the aryl halide, the amine, a nickel catalyst (e.g., NiBr₂·3H₂O), and an electrolyte. nih.govresearchgate.net The reaction can proceed through a redox-neutral pathway where the anode and cathode work in concert. For example, in a divided cell, the cathodic reduction of the Ni(II) precatalyst generates a Ni(0) species, which then undergoes oxidative addition with the this compound. The resulting arylnickel(II) complex reacts with the amine nucleophile. The final C-N bond is formed through reductive elimination, regenerating the Ni(0) catalyst to continue the cycle. This process has been successfully applied to couple this compound with various amines, including morpholine (B109124), cyclohexylamine, and hexylamine, in good to excellent yields. acs.orgnih.gov

The choice of electrode material and electrolyte system is critical to the success and selectivity of an electrochemical reaction, as they significantly influence the kinetics and thermodynamics of electron transfer. nih.govresearchgate.net The optimization of these parameters is often key to achieving high yields and preventing side reactions like electrode passivation. researchgate.netnih.gov

For the electrosynthesis of organophosphorus and organonitrogen compounds from aryl halides, a variety of materials have been investigated.

Anode Materials: Carbon-based electrodes, such as graphite (B72142) and glassy carbon, are the most commonly used anodes in the electrosynthesis of organophosphorus compounds, utilized in over 60% of reported methods. beilstein-journals.org Platinum is also a popular choice due to its wide oxidation range and inertness. beilstein-journals.org In some C-N coupling reactions, a sacrificial zinc anode is employed. researchgate.net

Cathode Materials: Platinum is a highly valuable cathode material, used in over 70% of electrosyntheses of organophosphorus compounds. beilstein-journals.org Nickel, often in the form of nickel foam, is also a highly effective cathode, particularly in nickel-catalyzed cross-coupling reactions. beilstein-journals.orgresearchgate.net Other materials like stainless steel and foamed copper have also been successfully used. beilstein-journals.orgsoton.ac.uk

The electrolyte provides conductivity to the solution and can also play a role as a catalyst or mediator. Common electrolytes include tetraalkylammonium salts like tetrabutylammonium (B224687) tetrafluoroborate (B81430) (Et₄NBF₄) or tetrabutylammonium iodide (TBAI), and inorganic salts such as potassium phosphate (B84403) (K₃PO₄) or potassium hexafluorophosphate (B91526) (KPF₆). researchgate.netsoton.ac.uk The solvent system is also crucial, with dimethylformamide (DMF), acetonitrile, and dimethylacetamide (DMAc) being frequently used. acs.orgresearchgate.net In some cases, alternating current (AC) has been shown to be advantageous over direct current (DC), preventing electrode fouling and improving yields. acs.orgnih.gov

| Reaction Type | Anode | Cathode | Electrolyte/Additive | Catalyst | Reference |

| C–P Coupling | Carbon | Platinum | - | Mn catalyst | beilstein-journals.org |

| C–P Coupling | Graphite | Graphite | - | - | researchgate.net |

| C–P Coupling | Glassy Carbon | Foamed Copper | - | - | beilstein-journals.org |

| C–N Amination | Zinc Sheet | Nickel Foam | KPF₆ | NiBr₂·DME | researchgate.net |

| C–N Amination | Graphite Rod | Graphite Rod | Bu₄NBF₄ | NiBr₂·glyme | acs.orgnih.gov |

| Radical Cyclisation | Carbon | Stainless Steel | Et₄NBF₄ | Phenanthrene (mediator) | soton.ac.uk |

Metal-Catalyzed Cross-Coupling Strategies

Metal-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon bonds. The Suzuki-Miyaura reaction, in particular, is widely employed due to its mild conditions, functional group tolerance, and the commercial availability of its reagents. nih.gov

The Suzuki-Miyaura coupling reaction of this compound with various arylboronic acids is a key transformation for synthesizing biaryl compounds containing the trifluoromethylphenyl moiety. scientificlabs.ie Significant advancements have focused on developing highly active and robust catalyst systems that can achieve high turnover numbers (TONs) and turnover frequencies (TOFs) even with low catalyst loadings. nih.govmdpi.com

The general catalytic cycle involves the oxidative addition of this compound to a Pd(0) complex, followed by transmetalation with a boronic acid and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. nih.gov The choice of ligand on the palladium center is crucial for enhancing the rates of both oxidative addition and reductive elimination. nih.gov Bulky and electron-rich phosphine (B1218219) ligands, such as dialkylbiarylphosphines (e.g., SPhos), have proven to be exceptionally effective, enabling the coupling of even unactivated aryl chlorides at extremely low catalyst loadings. nih.gov

Recent studies have demonstrated that the Suzuki-Miyaura coupling of this compound can be performed with remarkable efficiency, achieving TONs as high as 58,000,000. mdpi.comresearchgate.net These high efficiencies are often achieved in eco-friendly media like water, sometimes assisted by microwave irradiation to shorten reaction times. mdpi.comrsc.org

Palladacycles, which are cyclopalladated complexes containing a stable palladium-carbon σ-bond, have emerged as highly efficient and robust precatalysts for Suzuki-Miyaura reactions. nih.govsigmaaldrich.com Their unique combination of high thermal stability and enhanced reactivity makes them superior to many traditional palladium catalysts, which can suffer from low stability and poor selectivity. nih.gov

The use of palladacycle catalysts has led to significant efficiency enhancements in the Suzuki-Miyaura coupling of this compound. scientificlabs.ie These catalysts can operate at very low loadings, sometimes in the parts-per-million (ppm) range, while maintaining high activity. sigmaaldrich.com For example, a fluorous oxime-based palladacycle has been used to catalyze the reaction between this compound and phenylboronic acid in water under microwave irradiation. mdpi.compsu.edu This system achieved a 98% yield in just 2 minutes with a catalyst loading of 0.05 mol% Pd. mdpi.com The catalyst could also be recovered and reused multiple times with minimal loss of activity and very low palladium leaching. psu.edu

The high efficiency of palladacycles stems from their ability to slowly form catalytically active palladium nanoparticles under the reaction conditions. sigmaaldrich.com Their structural backbone, often incorporating strongly σ-donating ligands, enhances the nucleophilicity of the palladium center, facilitating efficient insertion into the carbon-bromine bond of this compound. nih.gov

| Coupling Partner | Catalyst System | Base | Solvent | Conditions | Yield | TON | Reference |

| Phenylboronic acid | Fluorous oxime-based palladacycle (0.05 mol%) | K₂CO₃ | Water | 140 °C, Microwave, 2 min | 98% | 1,960 | mdpi.compsu.edu |

| Phenylboronic acid | Fluorous oxime-based palladacycle (0.005 mol%) | K₂CO₃ | Water | 140 °C, Microwave | 98% | 19,600 | psu.edu |

| Phenylboronic acid | PdCl₂-2,6-bis(1,5-diphenyl-1H-pyrazol-3-yl)pyridine | - | - | - | - | 58,000,000 | mdpi.com |

Nickel-Catalyzed Amination of Aryl Bromides

Nickel-catalyzed amination has emerged as a cost-effective and efficient alternative to palladium-catalyzed methods for the formation of C-N bonds. nih.gov These reactions can be applied to a wide range of aryl bromides, including this compound, and various amine nucleophiles. nih.govnih.gov

The choice of ligand is crucial in nickel-catalyzed amination as it significantly influences the catalyst's activity and selectivity. While some protocols have been developed that are ligand-free, many efficient systems rely on specific ligands to achieve high yields and broad substrate scope. nih.govresearchgate.netacs.org For instance, bidentate phosphine ligands, particularly those that are highly electron-rich, have been shown to be effective. ethz.ch In some cases, the use of a slight excess of the ligand relative to the nickel precursor can dramatically increase the reaction yield. ethz.ch The development of sophisticated ligands has enabled the coupling of challenging substrates, such as secondary alkyl amines, which were previously poor coupling partners. nih.gov

The following table highlights the effect of different ligands on the nickel-catalyzed amination of 3-chloroanisole (B146291) with octylamine.

| Ligand | Yield (%) |

| PPh3 | Trace |

| PCy3 | Trace |

| BINAP | High (Specific yield not detailed) |

This table is based on initial studies evaluating various phosphine ligands. nih.gov

Kinetic studies provide valuable insights into the reaction mechanism of nickel-catalyzed amination. For the amination of both aryl chlorides and aryl bromides, studies have shown that the reaction is first-order in both the catalyst and the aryl halide, and zero-order in the base and the amine. escholarship.org The turnover-limiting step for the amination of aryl bromides is proposed to be the oxidative addition of the aryl bromide to a nickel(0) species. nih.govescholarship.org Interestingly, kinetic data suggests that aryl bromides and aryl chlorides react with different nickel(0) species. nih.gov These mechanistic investigations are crucial for optimizing reaction conditions and developing more efficient catalytic systems.

Metallaphotoredox Decarboxylative Arylation Approaches

Metallaphotoredox catalysis, which combines visible-light photoredox catalysis with transition metal catalysis, has opened new avenues for the synthesis of complex molecules. osti.govvapourtec.com This approach has been successfully applied to the decarboxylative arylation of α-amino acids with this compound. researchgate.netmdpi.com This method allows for the formation of a C(sp³)–C(sp²) bond by coupling an amino acid derivative with an aryl halide. osti.gov The reaction often utilizes an iridium-based photocatalyst in conjunction with a nickel catalyst. researchgate.netmdpi.com The proposed mechanism involves the photocatalyst absorbing light and initiating a single-electron transfer process, which ultimately leads to the formation of an aryl-nickel intermediate that undergoes reductive elimination to yield the desired product. researchgate.net

Comparative Reactivity in Sonogashira and Buchwald-Hartwig Couplings

This compound serves as a valuable substrate for comparing the reactivity of different cross-coupling reactions, such as the Sonogashira and Buchwald-Hartwig couplings.

The Sonogashira coupling , which forms a carbon-carbon bond between a terminal alkyne and an aryl halide, can be effectively carried out with this compound. researchgate.netmdpi-res.com Both copper-cocatalyzed and copper-free conditions have been successfully employed. mdpi-res.com

The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, is also a highly effective method for the functionalization of this compound. This reaction allows for the coupling of this compound with a wide variety of amine nucleophiles.

The reactivity in both reactions is influenced by factors such as the choice of catalyst, ligand, base, and solvent. For instance, in Sonogashira reactions, aryl iodides generally exhibit higher reactivity than aryl bromides. nih.gov

Innovative Approaches to Regioselective Functionalization

The selective functionalization of specific positions on the aromatic ring of this compound and its derivatives is a significant challenge in organic synthesis. Innovative strategies are being developed to achieve high regioselectivity. One such approach involves the use of directing groups, which can guide the catalyst to a specific C-H bond. For example, a hydroxymethyl group has been shown to be a powerful directing group for the regioselective C2-arylation of a C3-substituted furan (B31954) ring. researchgate.net While this specific example does not directly involve this compound, the principle of using directing groups is a key strategy that can be applied to achieve regioselective functionalization of complex aromatic systems. Further research in this area is crucial for the synthesis of precisely substituted derivatives of this compound for various applications.

Base-Catalyzed Aryl Halide Isomerization Pathways

The selective synthesis of specific isomers of substituted aromatic compounds is a significant challenge in organic synthesis. Base-catalyzed aryl halide isomerization, a process sometimes referred to as the "halogen dance," has emerged as a powerful tool for accessing less-accessible isomers from more readily available starting materials. fu-berlin.dersc.org

Research has demonstrated that non-nucleophilic organic superbases can effectively catalyze the isomerization of bromobenzotrifluoride regioisomers. rsc.orguni-regensburg.de In a notable study, the superbase P₄-t-Bu was found to catalyze the isomerization of 2-bromobenzotrifluoride (B1265661) into a mixture of all possible regioisomers. rsc.orguni-regensburg.de Under the same conditions, 3-bromobenzotrifluoride (B45179) and this compound were found to interconvert, although they did not rearrange to the 2-bromo isomer. rsc.orguni-regensburg.de This process is believed to proceed through aryne intermediates. rsc.orgamazonaws.com The ability to interconvert these isomers opens up new synthetic routes, as it allows for the use of a more abundant isomer to generate a less common or more reactive one, which can then be selectively functionalized. fu-berlin.dersc.org For instance, this strategy can be applied to the synthesis of 4-substituted pyridines from more stable and commercially available 3-bromopyridines. rsc.org

| Starting Isomer | Catalyst | Conditions | Product Distribution | Reference |

| 2-Bromobenzotrifluoride | P₄-t-Bu | 1,4-dioxane | Mixture of 2-, 3-, and this compound | rsc.orguni-regensburg.de |

| 3-Bromobenzotrifluoride | P₄-t-Bu | 1,4-dioxane | Interconversion with this compound | rsc.orguni-regensburg.de |

| This compound | P₄-t-Bu | 1,4-dioxane | Interconversion with 3-bromobenzotrifluoride | rsc.orguni-regensburg.de |

Table 1: Base-catalyzed isomerization of bromobenzotrifluoride isomers.

Direct Functionalization via Nucleophilic Substitution Reactions

Direct functionalization of this compound can be achieved through nucleophilic aromatic substitution (SNAr) reactions, where the bromine atom is displaced by a nucleophile. fu-berlin.deacs.org The trifluoromethyl group, being strongly electron-withdrawing, activates the aromatic ring towards nucleophilic attack, although this effect is most pronounced for substituents in the ortho and para positions relative to the leaving group. In the case of this compound, the trifluoromethyl group is para to the bromine atom, enhancing its reactivity in SNAr reactions compared to unsubstituted bromobenzene.

However, for direct SNAr to occur efficiently, the aromatic ring often requires additional activation by strongly electron-withdrawing groups, such as a nitro group. nih.gov For unactivated aryl halides like this compound, SNAr reactions with common nucleophiles like amines or alkoxides often require harsh conditions and may not proceed with high yields. nih.gov Consequently, transition-metal-catalyzed cross-coupling reactions are generally preferred for the functionalization of this compound.

Nevertheless, under specific conditions, direct nucleophilic substitution on related structures has been demonstrated. For example, the reaction of 4-chloro-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrile with various amines in PEG400 at 120 °C proceeds rapidly to give the corresponding 4-amino derivatives in good yields. nih.gov While not a direct example with this compound, this illustrates the principle of SNAr on halogenated heterocycles. In some cases, the formation of benzyne (B1209423) intermediates can also lead to nucleophilic substitution products, with the regioselectivity being influenced by the electronic nature of the substituents on the ring. masterorganicchemistry.com For instance, in the reaction of p-chlorotoluene via a benzyne intermediate, a mixture of para and meta products is formed. masterorganicchemistry.com

| Aryl Halide | Nucleophile | Conditions | Product | Yield | Reference |

| 4-Chloro-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrile | Morpholine | PEG400, 120 °C, 5 min | 4-Morpholino-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrile | 95% | nih.gov |

| 4-Chloro-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrile | Piperidine | PEG400, 120 °C, 5 min | 2-Methyl-4-(piperidin-1-yl)imidazo[1,5-a]pyrimidine-8-carbonitrile | 91% | nih.gov |

| 8-Chloro- uni-regensburg.deacs.orgbeilstein-journals.orgtriazolo[4,3-a]pyrazine | Benzylamine | PEG400, 120 °C, 5 min | 8-(Benzylamino)- uni-regensburg.deacs.orgbeilstein-journals.orgtriazolo[4,3-a]pyrazine | 99% | nih.gov |

Table 2: Examples of nucleophilic aromatic substitution on nitrogen-containing fused heterocycles.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of this compound and its derivatives to reduce the environmental impact of chemical processes. This includes the development of sustainable electrosynthesis protocols, the use of environmentally benign catalysts, and the optimization of reactions to improve atom economy and minimize waste.

Development of Sustainable Electrosynthesis Protocols

Electrosynthesis offers a green alternative to traditional chemical synthesis by using electricity, a traceless reagent, to drive chemical reactions. This approach can often be conducted under mild conditions and can reduce the need for stoichiometric oxidants or reductants, thereby minimizing waste.

The electrochemical properties of this compound make it a suitable substrate for various electrosynthetic transformations. For instance, it has been used in the electrochemical synthesis of hypervalent bromine(III) compounds. d-nb.inforesearchgate.net In these reactions, the anodic oxidation of this compound derivatives in an undivided cell can generate the corresponding λ³-bromanes in good yields. d-nb.inforesearchgate.net These electrogenerated reagents can then be used in subsequent synthetic applications, such as oxidative C-C, C-N, and C-O bond-forming reactions. d-nb.info

Furthermore, electrosynthesis has been employed for the cross-coupling reactions of this compound. Nickel-catalyzed electrochemical cross-electrophile C(sp³)–C(sp²) coupling has been reported, where this compound can be coupled with alkyl bromides. beilstein-journals.org The use of alternating current (AC) in nickel-catalyzed amination and etherification reactions of this compound has also been explored, demonstrating that the oxidation phase of the AC cycle plays a crucial role in the formation of the desired coupling products. nih.gov These electrochemical methods provide a more sustainable route to valuable derivatives of this compound.

| Substrate | Reaction Type | Electrode System | Conditions | Product | Yield | Reference |

| This compound derivative | Anodic Oxidation | Glassy Carbon (anode), Platinum (cathode) | Undivided cell, TBA-BF₄, HFIP | Aryl-λ³-bromane | up to 66% | d-nb.inforesearchgate.net |

| This compound | Ni-catalyzed Amination | Glassy Carbon electrodes | AC electrolysis, NiBr₂·DME, di-tBuBipy, DMA | 4-(Trifluoromethyl)phenyl)morpholine | 98% (NMR) | nih.gov |

| This compound | Ni-catalyzed C-P coupling | Nickel (cathode), Graphite (anode) | Constant current, TBAB | (4-(Trifluoromethyl)phenyl)phosphine oxide derivative | - | nih.govresearchgate.net |

Table 3: Examples of electrosynthesis protocols involving this compound.

Catalysis with Reduced Environmental Impact

The development of catalytic systems with reduced environmental impact is a cornerstone of green chemistry. For the functionalization of this compound, significant progress has been made in employing more sustainable catalytic methods, such as photocatalysis and catalysis with earth-abundant metals.

Visible-light photocatalysis, often in combination with nickel catalysis, has emerged as a powerful tool for C-S and C-N bond formation under mild conditions. uni-regensburg.deacs.org For example, the photocatalytic coupling of this compound with a variety of thiols, including primary, benzylic, and secondary thiols, as well as thiophenols, has been achieved in good to near-quantitative yields using a nickel catalyst and a photocatalyst under blue light irradiation. uni-regensburg.deacs.org This method avoids the use of harsh reagents and high temperatures. Similarly, photocatalytic C-N cross-coupling of this compound with pyrrolidine (B122466) has been demonstrated using a covalent organic framework (COF) as a heterogeneous metallaphotocatalyst. fu-berlin.de

The use of iron, an earth-abundant and less toxic metal, as a catalyst is another important area of green chemistry. While specific examples for this compound are still emerging, the development of iron-catalyzed cascade reactions for the synthesis of complex molecules from simple nitroarenes highlights the potential of this approach. chegg.com These methods often exhibit high functional group tolerance and excellent chemoselectivity, avoiding common side reactions like dehalogenation. chegg.com

Table 4: Green catalytic functionalization of this compound.

Atom Economy and Waste Minimization in Synthesis

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. libretexts.org Reactions with high atom economy are inherently more sustainable as they generate less waste.

Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used for the functionalization of this compound and are often cited as having good atom economy. libretexts.org In a typical Suzuki-Miyaura reaction, this compound is coupled with an organoboron reagent in the presence of a palladium catalyst and a base. The byproducts are typically inorganic salts and boronic acid derivatives, which are often water-soluble and can be easily separated. libretexts.org

The atom economy of a reaction can be calculated using the following formula:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Let's consider the Suzuki-Miyaura coupling of this compound with phenylboronic acid to form 4-(trifluoromethyl)biphenyl.

| Reactant | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₇H₄BrF₃ | 225.01 |

| Phenylboronic Acid | C₆H₇BO₂ | 121.93 |

| Sodium Carbonate (Base) | Na₂CO₃ | 105.99 |

| Desired Product | ||

| 4-(Trifluoromethyl)biphenyl | C₁₃H₉F₃ | 234.21 |

| Byproducts | ||

| Sodium Bromide | NaBr | 102.89 |

| Boric Acid | H₃BO₃ | 61.83 |

| Sodium Bicarbonate | NaHCO₃ | 84.01 |

Table 5: Molecular weights for atom economy calculation of a Suzuki-Miyaura reaction.

In this idealized reaction, the atom economy would be calculated as follows:

Atom Economy (%) = [234.21 / (225.01 + 121.93 + 105.99)] x 100 ≈ 51.7%

Investigation of Catalytic Cycles in Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, and understanding their catalytic cycles is paramount for optimizing existing methods and developing new ones. The involvement of this compound in these reactions has been a key area of investigation, with a focus on nickel-based catalytic systems.

Oxidative Addition to Metal Centers (e.g., Ni(0))

A critical step in many cross-coupling catalytic cycles is the oxidative addition of the aryl halide to a low-valent metal center, such as Ni(0). In the context of the amination of this compound, kinetic studies have shown that the reaction is first order in both the catalyst and the aryl bromide. This suggests that the oxidative addition of this compound to a Ni(0) species is the turnover-limiting step. acs.org For instance, in a system utilizing a (BINAP)Ni(η2-NC-Ph) catalyst, the aryl bromide is proposed to react directly with this complex without prior dissociation of the benzonitrile (B105546) ligand. acs.org

The reactivity of aryl halides in oxidative addition is influenced by their electronic properties. For example, when comparing this compound with 4-iodobenzotrifluoride (B1294960) in the presence of a Ni-OMebpy mixture, a greater catalytic current is observed for the aryl iodide, indicating a faster rate of oxidative addition. nih.gov This is consistent with the known trend of C-I bonds being more reactive than C-Br bonds in oxidative addition to Ni(I) centers. nih.gov Furthermore, the use of additives like phthalimide (B116566) can influence the efficiency of oxidative addition by preventing the formation of unreactive low-valent nickel oligomers, thereby increasing the concentration of nickel species competent for the reaction. nih.gov

In some cases, the oxidative addition can be monitored using techniques like cyclic voltammetry and UV-vis absorption spectroscopy. osti.gov However, the interpretation of these results can be complicated by competing reactions, such as the comproportionation of Ni(0) and Ni(II) to form Ni(I) species. osti.gov

Reductive Elimination Processes

Compared to palladium, nickel-catalyzed reductive elimination to form C-heteroatom bonds is often considered more challenging as it can be endothermic. sci-hub.se To facilitate this step, strategies have been developed to generate unstable, higher-energy nickel intermediates, such as Ni(III) or excited-state Ni(II) complexes. sci-hub.se Theoretical calculations have supported this, showing lower energy barriers for reductive elimination from Ni(III) intermediates compared to their Ni(II) counterparts for various nucleophiles. sci-hub.se

In the context of photoredox catalysis, the oxidation of a Ni(II)-amido complex to a transient Ni(III) species has been proposed as a key strategy to promote C-N bond formation. princeton.edu This oxidation destabilizes the complex, facilitating the reductive elimination of the aniline product. princeton.edu Similarly, in electrochemical nickel-catalyzed amination, the anodic oxidation of a Ni(II) aryl amido complex to a Ni(III) species is believed to precede the reductive elimination step. chemrxiv.org

The nature of the ligands on the nickel center and the presence of additives can also influence the rate of reductive elimination. For example, in a palladium-catalyzed formylation of aryl bromides, a process analogous to reductive elimination from a palladium hydride complex is a low-energy step. nih.gov

Proposed Ni(I)/Ni(III) Mechanisms

Beyond the traditional Ni(0)/Ni(II) catalytic cycle, mechanisms involving Ni(I) and Ni(III) intermediates have gained significant attention, particularly in photoredox and electrochemical reactions. These pathways offer alternative routes for bond formation and can explain the reactivity observed under specific conditions.

In dual catalytic systems employing a photocatalyst and a nickel catalyst, a Ni(I)/Ni(III) cycle is often proposed. researchgate.net The cycle can be initiated by the reduction of a Ni(II) precatalyst to a Ni(I) species by the excited photocatalyst. This Ni(I) intermediate then undergoes oxidative addition with the aryl halide to form a Ni(III) complex. Subsequent reaction with the nucleophile and reductive elimination regenerates a Ni(I) species, perpetuating the catalytic cycle. researchgate.net

Mechanistic studies on the C-N cross-coupling of this compound with pyrrolidine have provided evidence for a Ni(I)/Ni(III) manifold. researchgate.net Similarly, in the context of C-S bond formation, a Ni(I)/Ni(III) mechanism is supported by kinetic and spectroscopic data. acs.org The key role of the photocatalyst in these systems is to both initiate and sustain the catalytic activity by mediating the necessary single-electron transfer events to access the Ni(I) and Ni(III) oxidation states. researchgate.netacs.org

The direct involvement of Ni(I) in oxidative addition has been probed using pulse radiolysis, which allows for the direct measurement of the reaction rates. osti.gov While the reaction of [(dtbbpy)NiBr] with this compound was too slow to be accurately measured by this technique, it provided an upper limit for the rate constant. osti.gov

Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are crucial for validating proposed mechanistic pathways. Various spectroscopic and analytical techniques are employed to detect and identify these often short-lived species.

Detection of Radical Intermediates

Radical intermediates are increasingly recognized as key players in many transition metal-catalyzed reactions, including those involving this compound. Their detection provides strong evidence for mechanistic pathways that deviate from purely organometallic steps.

In photoredox-mediated C-N cross-coupling reactions, the generation of a nitrogen-centered radical from the amine coupling partner is a proposed key step. rsc.org This radical can then be trapped by a nickel(II) species. rsc.org The involvement of radical intermediates can be probed using radical trapping experiments. researchgate.net For example, the use of radical traps can allow for the detection of short-lived radical species by mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. chimia.chresearchgate.netnih.gov

In some systems, halogen radicals are proposed to be generated through the photolysis of a Ni(II)-halide bond. nrel.gov These halogen radicals can then participate in hydrogen atom abstraction from the solvent or another reagent, leading to the formation of carbon-centered radicals. nrel.gov These carbon-centered radicals can then react with a Ni(I) species. nrel.gov

Electron paramagnetic resonance (EPR) spectroscopy is another powerful technique for the direct detection of paramagnetic species, including radical intermediates and certain oxidation states of transition metals like Ni(I) and Ni(III). researchgate.net

Identification of Catalyst Resting States via Spectroscopic Techniques

The catalyst resting state is the most stable and abundant catalyst species in the catalytic cycle. Its identification provides valuable information about the turnover-limiting step of the reaction. Spectroscopic techniques are instrumental in characterizing these species under reaction conditions.

UV-visible spectroscopy is another valuable tool for monitoring the speciation of the catalyst during a reaction. In a nickel-catalyzed thioetherification reaction, UV-vis spectra were used to track the evolution of the iridium photocatalyst and determine the resting states of both the iridium and nickel catalysts. acs.org Similarly, in a C-N cross-coupling reaction, changes in the UV-vis absorption spectrum upon addition of an amine to a Ni(II) precatalyst provided insights into the formation of Ni-amine complexes. chemrxiv.org

Kinetic and Thermodynamic Studies of Reaction Pathways

Kinetic and thermodynamic analyses of reactions involving this compound provide critical insights into the underlying mechanisms. These studies help to delineate reaction energy profiles, identify key intermediates, and understand the factors that control reaction rates and selectivity.

Determination of Rate-Limiting Steps

In nickel-catalyzed amination reactions using a (BINAP)Ni complex, kinetic studies have established that the reaction is first order with respect to both the catalyst and this compound, and zero order in amine and base. nih.govacs.org This evidence points to the oxidative addition of this compound to the Ni(0) center as the turnover-limiting step for the amination process. acs.org The resting state of the catalyst in these reactions, when conducted in the presence of benzonitrile, was identified as (BINAP)Ni(η²-NC-Ph). nih.govacs.orgacs.org

Conversely, in the palladium-catalyzed formylation of this compound, kinetic analysis revealed zero-order behavior in the substrate. acs.orgliverpool.ac.uk This indicates that oxidative addition is not the rate-limiting step. Instead, a mechanistic model suggests that a combination of a reversible migratory insertion step and a dihydrogen activation step likely constitutes the turnover-limiting sequence. acs.orgliverpool.ac.uk

In other cross-coupling reactions, the rate-determining step can again differ. For instance, in the Hiyama coupling of aryl bromides, transmetalation with the arylsilane is generally the rate-determining step. mdpi.com In a tandem palladium-catalyzed process involving intramolecular nucleophilic addition to an alkyne followed by cross-coupling, mechanistic studies identified the 5-exo-dig cyclization as the rate-limiting step. rsc.org

| Reaction Type | Catalyst System | Identified Rate-Limiting Step | Kinetic Order in this compound | Reference |

|---|---|---|---|---|

| Amination | (BINAP)Ni Complex | Oxidative Addition | First-Order | nih.govacs.org |

| Formylation | Palladium/cataCXium A | Migratory Insertion / Dihydrogen Activation | Zero-Order | acs.orgliverpool.ac.uk |

| Hiyama Coupling | Palladium | Transmetalation | - | mdpi.com |

| Tandem Intramolecular Addition/Cross-Coupling | Palladium | 5-exo-dig Cyclization | - | rsc.org |

Impact of Substrate Electronic Properties on Reaction Kinetics

The trifluoromethyl group (-CF₃) in this compound is strongly electron-withdrawing, which significantly influences the electronic properties of the aromatic ring and, consequently, the kinetics of its reactions. This effect is often quantified using the Hammett equation, which relates reaction rates to substituent constants (σ). wikipedia.org this compound has a positive Hammett para-substituent constant (σₚ = +0.54), indicating its electron-deficient nature.

Similarly, in Suzuki coupling reactions, the effect of electronics can appear contradictory depending on the experimental setup. mdpi.com Competition experiments often show that the electron-deficient this compound reacts faster, consistent with an accelerated oxidative addition. mdpi.comresearchgate.net However, in non-competitive reactions, the opposite trend can be observed, which may be because a different step, such as reductive elimination, is rate-limiting and is instead slowed by electron-withdrawing groups. mdpi.com

| Reaction Type | Catalyst System | Hammett ρ Value | Interpretation | Reference |

|---|---|---|---|---|

| Ni-catalyzed Decarboxylative Arylation (no additive) | Nickel/Photoredox | +1.57 | Reaction accelerated by electron-withdrawing groups; oxidative addition contributes to the rate. | nih.gov |

| Ni-catalyzed Decarboxylative Arylation (with phthalimide) | Nickel/Photoredox | +0.56 | Reduced dependence on electronics; suggests a change in the role of oxidative addition in the overall rate. | nih.gov |

| Pd-catalyzed Formylation | Palladium/cataCXium A | Divergent Regimes | Kinetics are sensitive to electronics (σₚ > 0 vs. σₚ < 0), influencing the migratory insertion step. | acs.orgliverpool.ac.uk |

Influence of Additives and Ligands on Mechanistic Outcomes

Additives and ligands play a crucial role in catalysis, often altering the reaction mechanism, enhancing rates, and improving selectivity by stabilizing catalytic species, activating substrates, or preventing catalyst deactivation.

Ligand Effects: In nickel-catalyzed amination reactions, the BINAP ligand is essential. nih.govacs.org Kinetic studies identified a (BINAP)Ni(η²-NC-Ph) complex as the catalyst's resting state when benzonitrile (PhCN) is present as an additive, highlighting the direct involvement of both the ligand and the additive in the catalytic cycle. nih.govacs.orgacs.org In Suzuki couplings, electron-poor ferrocene-based ligands like dppf-CF₃ have been shown to promote the reaction more efficiently than standard dppf. researchgate.net

Additive-Driven Mechanistic Shifts: In Ni-catalyzed electrochemical amination, the diazabicycloundecene (DBU) additive was found to shift the mechanism for oxidative addition from a Ni(I)-based pathway to a Ni(0)-based pathway. nih.gov In the same system, bromide ions from the supporting electrolyte act as a redox mediator, facilitating the oxidation of a stable Ni(II) aryl amido intermediate to a more reactive Ni(III) species, which then undergoes facile reductive elimination. nih.govchemrxiv.org

Catalyst Stabilization and Reactivation: Catalyst deactivation is a common problem in cross-coupling reactions. In a Ni-catalyzed decarboxylative arylation, phthalimide was identified as a beneficial additive. nih.gov Mechanistic studies suggest that phthalimide prevents catalyst deactivation by breaking down off-cycle, unreactive nickel oligomers, thereby increasing the concentration of the catalytically active species available for oxidative addition. nih.gov In photoredox nickel-catalyzed thioetherification, a Brønsted acid additive was found to eliminate an induction period and prevent autocatalysis by mitigating the formation of deactivating nickel polythiolates. uni-regensburg.deacs.org

Bifunctional and HAT-Agent Additives: Some additives can serve multiple functions. Tert-butylamine has been employed as a cost-effective bifunctional additive in photoredox Ni-catalyzed reactions, acting as both a base and a ligand. chemrxiv.org In a dual nickel/photoredox-catalyzed α-arylation, tetrabutylammonium bromide (TBABr) was found to be a crucial additive. It serves as a source for a bromine radical (Br•), which acts as a potent hydrogen atom transfer (HAT) agent, improving reaction efficiency and yields. rsc.org

| Reaction Type | Additive/Ligand | Mechanistic Role | Reference |

|---|---|---|---|

| Nickel-catalyzed Amination | BINAP (Ligand), Benzonitrile (Additive) | Forms the catalyst resting state (BINAP)Ni(η²-NC-Ph), influencing the catalytic cycle. | nih.govacs.orgacs.org |

| Nickel-catalyzed Decarboxylative Arylation | Phthalimide (Additive) | Prevents catalyst deactivation by breaking down unreactive Ni oligomers. | nih.gov |

| Nickel-catalyzed Thioetherification | Brønsted Acid (Additive) | Eliminates induction period by preventing formation of deactivating nickel polythiolates. | uni-regensburg.deacs.org |

| Nickel-catalyzed Electrochemical Amination | DBU (Additive), Bromide (Additive) | Shifts oxidative addition pathway from Ni(I) to Ni(0); acts as a redox mediator to oxidize Ni(II) to Ni(III). | nih.govchemrxiv.org |

| Nickel/Photoredox α-Arylation | Tetrabutylammonium Bromide (TBABr) | Acts as a hydrogen atom transfer (HAT) agent precursor (Br•). | rsc.org |

| Nickel/Photoredox Cross-Coupling | tert-Butylamine (Additive) | Serves as a bifunctional ligand and base. | chemrxiv.org |

Computational Chemistry in Understanding 4 Bromobenzotrifluoride Reactivity

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) has been extensively employed to investigate the mechanisms of reactions involving 4-bromobenzotrifluoride, such as cross-coupling and formylation reactions. These studies are crucial for understanding the intricate steps of catalytic cycles.

For instance, in the palladium-catalyzed formylation of aryl bromides, DFT calculations have been used to map out a viable reaction pathway. liverpool.ac.uk This pathway involves a sequence of steps: (i) oxidative addition, (ii) CO coordination, (iii) migratory insertion, (iv) H₂ coordination, (v) base-assisted dihydrogen activation, and (vi) reductive elimination. liverpool.ac.uk The calculations were performed using the ωB97x-D4 functional, providing a detailed picture of the catalytic cycle. liverpool.ac.uk

In the context of photoredox-mediated C-N cross-coupling, DFT calculations have been instrumental in discerning the operative mechanism. rsc.orgresearchgate.net A theoretical study on the reaction between pyrrolidine (B122466) and this compound, using iridium/nickel dual catalysis, evaluated different potential pathways. rsc.orgresearchgate.net The study concluded that mechanisms involving oxidation state modulation initiated by reductive or oxidative quenching were unfavorable due to mismatched redox potentials and slow electron transfer rates. rsc.orgresearchgate.net Instead, the calculations supported a radical-based mechanism. This favorable pathway merges a reductive quenching cycle for the iridium photocatalyst with a nickel catalytic cycle (Ni(II)-Ni(III)-Ni(II)). rsc.orgresearchgate.net The key processes identified were:

Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT) triggered by a base to form a nitrogen-centered radical.

Capture of the radical by nickel(II) dibromide.

SET to regenerate the iridium(III) catalyst.

A rate-determining σ-bond metathesis step to achieve the final C-N bond formation. rsc.org

These DFT studies not only confirm experimentally proposed mechanisms but also reveal subtle details that are difficult to observe through empirical methods alone, thereby providing a robust foundation for understanding and optimizing these important chemical transformations.

Modeling of Transition States and Energy Profiles

A significant advantage of computational chemistry is its ability to model the transition states (TS) of a reaction and map out the complete energy profile along the reaction coordinate. This provides quantitative data on activation barriers and the stability of intermediates, which are critical for determining reaction rates and pathways.

In the study of the palladium-catalyzed formylation of this compound, DFT calculations were used to determine the Gibbs free energy of activation (ΔG‡) for key steps in the catalytic cycle. liverpool.ac.ukacs.org A simplified reaction coordinate diagram shows that dihydrogen activation represents the highest energy transition state on the potential energy surface. acs.org The calculations revealed that the activation barrier for the three-centered oxidative addition transition state (TS-1) is relatively low. liverpool.ac.uk

Below is a table summarizing the calculated activation energies for different steps in the formylation of various aryl bromides, illustrating the influence of electronic parameters on the reaction barriers.

| Reaction Step | Substrate (Ar-Br) | Hammett Parameter (σp) | Calculated Activation Barrier (ΔG‡, kcal/mol) |

|---|---|---|---|

| Oxidative Addition (TS-1) | 4-Bromoanisole | -0.27 | 8.3 |

| Oxidative Addition (TS-1) | This compound | +0.54 | 5.4 |

| Migratory Insertion | 4-Bromoanisole | -0.27 | 19.6 |

| Migratory Insertion | This compound | +0.54 | 17.0 |

| Dihydrogen Activation | 4-Bromoanisole | -0.27 | 22.2 |

| Dihydrogen Activation | This compound | +0.54 | 20.3 |

Data sourced from DFT calculations at the ωB97x-D4/def2-TZVPPD/SMD(toluene)//ωB97x-D/def2-SVP level of theory. liverpool.ac.ukacs.org

Predictive Computational Analysis for Novel Reactivity

Beyond explaining known reactions, computational analysis serves a predictive role, guiding the exploration of novel reactivity and catalyst design. By simulating the effects of modifying substrates, ligands, or catalysts, researchers can forecast reaction outcomes and identify promising new avenues for synthesis.

For example, DFT studies on the metallaphotoredox C-N cross-coupling of this compound provided insights that could predict the outcome of related reactions. rsc.org The calculations demonstrated that while the concerted σ-bond metathesis involving nickel(II) is feasible for C-N coupling, the same pathway is associated with high energy barriers for analogous C-O and C-S cross-couplings, correctly predicting their inefficiency under similar conditions. rsc.org Furthermore, the model explained the observed suppression of reactivity with α-substituted pyrrolidine derivatives, attributing it predominantly to steric hindrance rather than electronic effects. rsc.org

In the palladium-catalyzed formylation, kinetic analysis showed the reaction to be zero-order in this compound, a finding supported by computational models. liverpool.ac.ukacs.org DFT calculations also helped to rationalize the influence of substrate electronics on reaction rates. acs.org While competition experiments suggested that electron-deficient substrates react faster (Hammett data ρ = +1.0), the detailed kinetic and computational analysis indicated this likely reflects a selectivity event rather than the turnover-limiting step. acs.org Computational studies have also been used to correlate the properties of nucleophiles, such as the nitrogen partial charge in anilines, with reaction performance in C-N couplings, providing a foundation for predicting reaction outcomes. uni-regensburg.de

These predictive capabilities allow chemists to screen potential reaction parameters in silico, saving significant time and resources in the laboratory and accelerating the discovery of new and more efficient chemical reactions.

Advanced Spectroscopic Techniques for Mechanistic and Structural Analysis in 4 Bromobenzotrifluoride Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure and environment of atomic nuclei, making it invaluable for tracking the fate of catalysts and reactants throughout a chemical reaction.

In the realm of transition-metal-catalyzed reactions, ³¹P NMR spectroscopy is particularly effective for monitoring phosphorus-ligated catalysts. This technique allows researchers to observe the catalyst's state and behavior directly within the reaction mixture.

Detailed research findings show that ³¹P NMR has been instrumental in studying the mechanism of nickel-catalyzed amination reactions. acs.org In one such study, the reaction of 4-bromobenzotrifluoride with octylamine, catalyzed by a nickel complex bearing a BINAP ligand, was monitored. acs.orgescholarship.org The analysis identified the catalyst's resting state, which is the form the catalyst predominantly exists in during the reaction. Kinetic studies revealed that the reaction is first order in both the catalyst and this compound. acs.org

| Reaction Monitored | Catalyst | Spectroscopic Technique | Key Finding | Reference |

|---|---|---|---|---|

| Amination of this compound with octylamine | (BINAP)Ni(η²-NC-Ph) | ³¹P NMR Spectroscopy | Identified (BINAP)Ni(η²-NC-Ph) as the resting state of the catalyst during the reaction. acs.orgescholarship.org | acs.orgescholarship.org |

Electrochemical Spectroscopy for Redox Characterization

Electrochemical techniques are essential for investigating the redox properties of molecules, providing data on their electron transfer capabilities.

Cyclic voltammetry (CV) is a potent electrochemical method used to study the redox behavior of chemical species. numberanalytics.com It provides valuable information about redox potentials, the stability of intermediates, and the kinetics of electron transfer reactions. nih.gov In studies involving aryl bromides, including derivatives like this compound, CV is used to determine their oxidation potentials. For instance, research on the electrochemical synthesis of hypervalent bromine(III) compounds involved the anodic oxidation of a series of parent aryl bromides. d-nb.infonih.gov Cyclic voltammetry studies in this context showed that para-substituted aryl bromides could be converted into λ³-bromanes, with oxidation half-peak potentials spanning a range from 1.86 V to 2.60 V versus an Ag/AgNO₃ reference electrode. d-nb.infonih.gov This data is crucial for understanding the feasibility and requirements of electro-synthetic transformations.

| Technique | Application | Information Obtained | Reference |

|---|---|---|---|

| Cyclic Voltammetry (CV) | Characterization of the redox properties of aryl bromides. | Determination of half-wave potentials (E₁/₂), peak anodic (Eₚ,ₐ) and cathodic (Eₚ,c) potentials, and insights into reaction reversibility and mechanisms. nih.gov | nih.govnih.gov |

| Study of the electrochemical synthesis of λ³-bromanes from aryl bromides. | Measured oxidation half-peak potentials for a series of aryl bromides, found to be in the range of 1.86 V to 2.60 V. d-nb.infonih.gov | d-nb.infonih.gov |

Vibrational Spectroscopy in Reaction Monitoring

Vibrational spectroscopy, which includes FT-IR and Raman techniques, probes the vibrational modes of molecules. These methods are highly effective for real-time reaction monitoring and chemical identification.

Fourier-Transform Infrared (FT-IR) spectroscopy is a widely used technique for monitoring the progress of chemical reactions. clairet.co.uk By tracking changes in the infrared spectrum over time, one can observe the disappearance of reactant functional groups and the appearance of product functional groups. clairet.co.uk In reactions involving this compound, FT-IR can be used to follow the conversion by monitoring the characteristic vibrational bands. For example, in a substitution reaction where the bromine atom is replaced, the progression can be monitored by the decrease in the intensity of the C-Br stretching peak, alongside the emergence of new peaks corresponding to the newly formed bond. Attenuated Total Reflectance (ATR) probes are often used, as they can be directly inserted into the reaction vessel for in-situ analysis. jascoinc.com

| Hypothetical Reaction of this compound | Monitored FT-IR Spectral Change |

|---|---|

| Nucleophilic Aromatic Substitution (e.g., replacement of -Br with -OR) | Decrease in intensity of the C-Br stretching vibration band. |

| Increase in intensity of the C-O stretching vibration band of the resulting aryl ether. | |

| Suzuki Coupling (e.g., reaction with an arylboronic acid) | Decrease in intensity of the C-Br stretching vibration band. |

| Increase in intensity of peaks characteristic of the new biaryl product structure. |

Raman spectroscopy is a non-destructive analytical technique that provides a unique chemical "fingerprint" of a molecule based on its vibrational modes. horiba.com It is a light-scattering technique where scattered light has a different wavelength from the incident laser light, with the shift in wavelength corresponding to specific molecular bond vibrations. horiba.com This makes it a powerful tool for chemical identification. horiba.comspectroscopyonline.com The Raman spectrum of this compound contains sharp, well-defined peaks that are unique to its molecular structure, allowing for its unambiguous identification. spectroscopyonline.comnih.gov Spectral libraries containing thousands of reference spectra can be searched to find a match, confirming the identity of the compound. horiba.com

| Compound | Spectroscopic Technique | Key Principle for Identification | Reference |

|---|---|---|---|

| This compound | Raman Spectroscopy | The spectrum provides a unique "chemical fingerprint" based on the molecule's specific bond vibrations (e.g., C-C, C-H, C-F, C-Br). horiba.comlibretexts.org | horiba.comlibretexts.org |

| A reference FT-Raman spectrum for this compound is available for comparison and positive identification. nih.gov | nih.gov |

Mass Spectrometry for Product and Intermediate Identification

Mass spectrometry (MS) is an indispensable analytical technique in the study of this compound, providing critical insights into reaction pathways by identifying resulting products and transient intermediates. sparkl.menih.gov This method measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for precise determination of molecular weights and elemental composition. sparkl.me In the context of this compound research, MS is routinely employed to confirm the structures of final products in complex organic syntheses and to detect short-lived intermediates that are pivotal to understanding reaction mechanisms. nih.gov

Detailed research findings demonstrate the utility of MS in characterizing the outcomes of various catalytic reactions involving this compound. For instance, in nickel-catalyzed amination reactions, mass spectrometry has been used to identify the product N-octyl-4-(trifluoromethyl)aniline. acs.org Similarly, in palladium-catalyzed Suzuki-Miyaura coupling reactions, where this compound serves as a key reactant, MS confirms the formation of the expected biaryl compounds. lookchem.comresearchgate.net

The power of mass spectrometry extends to the challenging task of identifying reactive intermediates, which are often present in low concentrations and have fleeting lifetimes. nih.gov Mechanistic studies on nickel-catalyzed cross-couplings of this compound have utilized MS to probe the catalytic cycle. acs.orgnih.gov These investigations have successfully identified key species such as the catalyst resting state, (BINAP)Ni(η²-NC-Ph), and arylnickel(II) bromide intermediates, which are formed during the oxidative addition step. acs.org The detection of these species provides direct evidence for proposed reaction pathways. nih.gov

Fragmentation analysis within the mass spectrometer offers a deeper level of structural elucidation. tutorchase.com The molecular ion of this compound (C₇H₄BrF₃) exhibits a characteristic isotopic pattern due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br). When the energetically unstable molecular ion fragments, it breaks into smaller, more stable ions. libretexts.org Common fragmentation pathways for this compound and its derivatives include the cleavage of the C-Br bond and the loss of the trifluoromethyl (-CF₃) group, providing a structural fingerprint that helps to confirm molecular identities.

The following table summarizes mass spectrometry data for this compound and a representative reaction product.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key m/z Peaks and Fragments |

| This compound | C₇H₄BrF₃ | 225.01 | M⁺ (224/226), [M-Br]⁺ (145), [C₆H₄F₃]⁺ (145) |

| N-octyl-4-(trifluoromethyl)aniline | C₁₅H₂₂F₃N | 273.34 | M⁺ (273), [M-C₈H₁₇]⁺ (160), [C₇H₅F₃N]⁺ (160) |

Applications of 4 Bromobenzotrifluoride in Diverse Chemical Synthesis Fields

Pharmaceutical and Agrochemical Synthesis

4-Bromobenzotrifluoride, a colorless liquid with the chemical formula C₇H₄BrF₃, is a versatile building block in the synthesis of a wide array of chemical compounds. nordmann.globalguidechem.com Its utility stems from the reactivity of the bromine atom and the presence of the trifluoromethyl group, which imparts unique properties to the resulting molecules. nordmann.globalguidechem.com

Building Block for Active Pharmaceutical Ingredients (APIs)

This compound serves as a crucial intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs). nordmann.globalguidechem.comchemimpex.com The trifluoromethyl group is a key structural motif in many pharmaceuticals due to its ability to enhance metabolic stability and lipophilicity, which can improve the drug's absorption and distribution in the body. nordmann.global The compound's bromine atom allows for a variety of chemical transformations, most notably carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling. nih.gov This reaction is instrumental in creating biaryl structures, which are common in many biologically active molecules. nih.gov

Research has demonstrated the use of this compound in the synthesis of compounds such as Bergenin, which exhibits hepatoprotective and antioxidant effects, and (±)-Preclamol, a partial dopamine (B1211576) D2 agonist with applications in treating Parkinson's disease. homesunshinepharma.com Its role as an intermediate extends to the synthesis of new anticancer drugs. homesunshinepharma.com

The Suzuki-Miyaura coupling reaction of this compound with various solid-supported aryltrifluoroborates has been studied, showcasing its versatility in generating a range of biaryl compounds with varying electronic properties. The yields of these reactions are generally good, highlighting the efficiency of this synthetic route. nih.gov

Table 1: Suzuki-Miyaura Coupling of this compound with Solid-Supported Aryltrifluoroborates

Data sourced from synthesis studies of solid-supported organotrifluoroborates in Suzuki cross-coupling reactions. nih.gov

Synthesis of Novel FtsZ Inhibitors

The filamentous temperature-sensitive protein Z (FtsZ) is an essential protein in bacterial cell division and has emerged as a promising target for the development of new antibiotics. nih.govnih.gov Researchers have designed and synthesized novel inhibitors of FtsZ based on derivatives of this compound. Specifically, a series of 4-bromo-1H-indazole derivatives have shown potent antibacterial activity. nih.gov

The synthesis of these inhibitors involves creating the indazole scaffold, which incorporates the bromo-substituted benzene (B151609) ring from precursors related to this compound. These compounds have been evaluated for their in vitro antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including resistant strains. nih.gov Certain derivatives exhibited significantly more potent activity than the reference compound 3-methoxybenzamide (B147233) (3-MBA) against penicillin-resistant Staphylococcus aureus. nih.gov

Table 2: Antibacterial Activity of Selected 4-Bromo-1H-indazole Derivatives

MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a compound that inhibits visible growth of a microorganism. Data is based on studies of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors. nih.gov

Development of Plant Protection Agents

In the agrochemical sector, this compound is an important intermediate for the synthesis of pesticides and herbicides, which are essential for plant protection. nordmann.globalhomesunshinepharma.comchemball.com The incorporation of the trifluoromethyl group can lead to agrochemicals with enhanced efficacy and stability. The reactivity of the bromine atom allows for the introduction of various functional groups necessary for the biological activity of these plant protection agents.

Materials Science and Specialty Chemicals

The unique electronic properties and stability conferred by the trifluoromethyl group make this compound a valuable precursor in materials science and the production of specialty chemicals. guidechem.comchemimpex.com

Precursors for Fluorinated Intermediates and Advanced Materials

This compound is a key starting material for creating a variety of fluorinated intermediates. chemimpex.com These intermediates are subsequently used in the production of advanced materials with desirable properties such as high thermal stability and chemical resistance. chemimpex.com The presence of both bromine and trifluoromethyl groups on the benzene ring allows for sequential and regioselective chemical modifications, providing a pathway to complex fluorinated molecules.

Role in High-Performance Polymer Formulation

The compound plays a role in the formulation of high-performance polymers. chemimpex.com Its thermal stability and chemical resistance make it a suitable component for polymers designed for demanding applications. chemimpex.com For instance, this compound has been used as an end-capping agent in the synthesis of a novel random terpolymer for use in high-efficiency bulk-heterojunction polymer solar cells. In this application, it is used to terminate the polymerization process, which can influence the final properties of the polymer.

Synthesis of Complex Organic Architectures

This compound serves as a pivotal intermediate in the construction of intricate organic molecules, finding utility in diverse areas of chemical synthesis. Its unique combination of a reactive bromine atom and a lipophilic, electron-withdrawing trifluoromethyl group makes it a valuable building block for creating complex structures with tailored properties.

Generation of Organophosphorus Compounds

The introduction of phosphorus-containing moieties into organic frameworks is of significant interest due to the wide-ranging applications of organophosphorus compounds in medicinal chemistry, materials science, and catalysis. purdue.edu this compound has been successfully employed as a precursor for the synthesis of various organophosphorus compounds, including phosphine (B1218219) oxides and phosphonates.

One notable application involves the synthesis of bis(4-(trifluoromethyl)phenyl)phosphine oxide. In this multi-step process, this compound is first converted into the corresponding Grignard reagent, 4-(trifluoromethyl)phenylmagnesium bromide. nih.gov This organometallic intermediate is then reacted with diethyl phosphite. Following an acidic workup, bis(4-(trifluoromethyl)phenyl)phosphine oxide is obtained in good yield. nih.govsci-hub.st This phosphine oxide can serve as a ligand in transition metal catalysis or as a building block for more complex organophosphorus compounds. nih.gov

Table 1: Synthesis of Bis(4-(trifluoromethyl)phenyl)phosphine Oxide

| Reactant 1 | Reactant 2 | Key Reagents | Product | Reference |

| This compound | Diethyl phosphite | Magnesium, Diethyl ether, Hydrochloric acid | Bis(4-(trifluoromethyl)phenyl)phosphine oxide | nih.govsci-hub.st |

More recently, visible-light photoredox catalysis has emerged as a mild and efficient method for the formation of carbon-phosphorus bonds. In this context, this compound has been utilized in the phosphonation of aryl halides. purdue.edu This transition-metal-free approach employs an organic photosensitizer, such as Eosin Y or Rhodamine 6G, to catalyze the reaction between this compound and triethyl phosphite. nih.govmdpi.com The reaction proceeds under mild conditions, typically at room temperature and under visible light irradiation, to afford the corresponding diethyl arylphosphonate. This method is valued for its operational simplicity and tolerance of various functional groups. nih.gov

Table 2: Photoredox-Catalyzed Phosphonylation of this compound

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Reference |

| This compound | Triethyl phosphite | Eosin Y or Rhodamine 6G, DIPEA, DMSO, Blue light irradiation | Diethyl 4-(trifluoromethyl)phenylphosphonate | nih.govmdpi.com |

Intermediate in Oilfield Chemical Development

The demanding conditions encountered in oil and gas extraction necessitate the use of specialized chemicals to ensure operational efficiency and equipment longevity. This compound is a valuable intermediate in the synthesis of a variety of these oilfield chemicals, where the trifluoromethyl group imparts desirable properties such as thermal stability and hydrophobicity. nih.gov

This versatile compound serves as a starting material for the production of several key oilfield additives:

Corrosion Inhibitors: These chemicals are crucial for protecting metal equipment from the corrosive environments found in oil wells and pipelines. The incorporation of the trifluoromethylphenyl moiety derived from this compound can enhance the inhibitor's ability to form a persistent, protective film on metal surfaces.

Demulsifiers: Crude oil is often produced with water, forming stable emulsions that must be broken to obtain high-quality oil. Demulsifiers containing the trifluoromethyl group can exhibit superior performance in separating oil and water phases due to their modified interfacial properties. nih.gov A known approach involves synthesizing fluorinated polyether demulsifiers starting from precursors like p-trifluoromethyl phenol, which is structurally related to intermediates derivable from this compound. nih.gov

Drilling Fluid Additives: Drilling fluids, or muds, are essential for cooling the drill bit, controlling pressure, and removing cuttings. Additives derived from this compound can be used to formulate high-performance drilling fluids with improved thermal stability and lubricity, which is particularly important in high-temperature and high-pressure drilling environments. googleapis.com